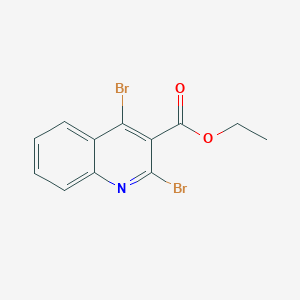

Ethyl 2,4-dibromoquinoline-3-carboxylate

描述

Ethyl 2,4-dibromoquinoline-3-carboxylate is a halogenated quinoline derivative characterized by bromine substituents at positions 2 and 4 of the quinoline ring and an ester functional group at position 3. This compound serves as a critical intermediate in medicinal chemistry and materials science, particularly in synthesizing bioactive molecules or ligands for metal-organic frameworks (MOFs). Its reactivity is influenced by the electron-withdrawing effects of bromine atoms, which facilitate further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.

属性

分子式 |

C12H9Br2NO2 |

|---|---|

分子量 |

359.01 g/mol |

IUPAC 名称 |

ethyl 2,4-dibromoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)9-10(13)7-5-3-4-6-8(7)15-11(9)14/h3-6H,2H2,1H3 |

InChI 键 |

YXCXRKVHOWNTFX-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1Br)Br |

产品来源 |

United States |

准备方法

合成路线和反应条件

2,4-二溴喹啉-3-羧酸乙酯的合成通常涉及弗里德兰德缩合反应。该方法涉及邻氨基苯酰苯酮与丙二酸二乙酯的反应,然后进行溴化。反应条件通常包括使用碱催化剂和有机溶剂,例如乙醇,在回流条件下 .

工业生产方法

2,4-二溴喹啉-3-羧酸乙酯的工业生产可能涉及类似的合成路线,但在更大规模上。使用连续流动反应器和优化的反应条件可以提高产率和效率。此外,在工业环境中使用环境友好的溶剂和催化剂越来越普遍 .

化学反应分析

反应类型

2,4-二溴喹啉-3-羧酸乙酯会发生各种化学反应,包括:

取代反应: 溴原子可以通过亲核取代反应被其他官能团取代。

氧化和还原: 喹啉环可以进行氧化和还原反应,改变其电子性质。

环化反应: 该化合物可以参与环化反应形成更复杂的杂环结构.

常用试剂和条件

亲核取代: 常用试剂包括甲醇钠和叔丁醇钾。

氧化: 使用高锰酸钾和三氧化铬等试剂。

形成的主要产物

科学研究应用

Antimicrobial Activity

Ethyl 2,4-dibromoquinoline-3-carboxylate has demonstrated considerable antimicrobial properties. Studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound's efficacy against these pathogens could be comparable to existing antibiotics, indicating its potential utility in clinical settings.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. It has shown a dose-dependent decrease in cell viability across multiple cancer cell lines. The mechanism of action may involve interference with DNA replication and induction of apoptosis in cancer cells. A cytotoxicity study using the xCELLigence Real-Time Cell Analysis system revealed significant results supporting its role as an anticancer agent.

Interaction with Biological Targets

Research indicates that this compound interacts with specific biological macromolecules such as proteins and nucleic acids. Its binding affinity studies reveal how it affects enzyme activity and gene expression, which are crucial for understanding its therapeutic applications. The presence of bromine substituents enhances its lipophilicity and cellular uptake, potentially contributing to its efficacy in biological systems.

Cytotoxicity Study

A recent cytotoxicity study assessed the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability, highlighting the compound's potential as a therapeutic agent against cancer.

Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial properties against clinical isolates from patients. The results demonstrated effective inhibition at concentrations similar to those used for established antibiotics, suggesting its application in treating bacterial infections.

作用机制

2,4-二溴喹啉-3-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可以插入 DNA 中,破坏细菌细胞的复制过程。此外,它可以抑制参与代谢途径的某些酶,导致细胞死亡。确切的分子靶标和途径仍在研究中 .

相似化合物的比较

Ethyl 8-Bromo-4-Hydroxyquinoline-3-Carboxylate (CAS 35975-57-6)

This structural analog differs in substituent positions and functional groups: a bromine atom at position 8 and a hydroxyl group at position 4 (vs. bromines at positions 2 and 4 in the target compound). Key distinctions include:

- Reactivity: The hydroxyl group at position 4 enhances hydrogen-bonding capacity and acidity (pKa ~8–10), making it suitable for chelation or pH-sensitive applications. In contrast, the bromine atoms in ethyl 2,4-dibromoquinoline-3-carboxylate favor halogen bonding and electrophilic substitution.

- Synthesis: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is synthesized via hydroxylation and bromination steps under controlled conditions, whereas the dibromo analog likely requires sequential or simultaneous bromination .

- Applications : The hydroxyl group in the 8-bromo derivative enables its use in antimicrobial agents, while the dibromo compound’s electron-deficient structure is preferred in catalytic systems.

Table 1: Physical and Chemical Properties

Ethyl 2,4-Dichloroquinoline-3-Carboxylate

This chloro-substituted analog shares the same substitution pattern as the target compound but replaces bromine with chlorine. Key comparisons include:

- Synthesis: Ethyl 2,4-dichloroquinoline-3-carboxylate is synthesized via phosphorylation of a hydroxyl precursor using POCl₃ in acetonitrile at reflux . For the dibromo analog, POBr₃ or HBr/Oxone systems may be employed, though yields may differ due to bromine’s lower electronegativity and larger atomic radius.

- Reactivity : Chlorine’s smaller size and weaker polarizability reduce steric hindrance in cross-coupling reactions compared to bromine. However, bromine’s superior leaving-group ability enhances nucleophilic aromatic substitution rates.

Other Analogs

- Ethyl 4-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: This compound (synthesized alongside the dichloro derivative in ) features a ketone group at position 2, reducing aromaticity and altering conjugation. Its reduced planarity decreases intermolecular stacking compared to fully aromatic dibromo/dichloro analogs .

生物活性

Ethyl 2,4-dibromoquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinolines, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of bromine substituents at the 2 and 4 positions enhances its reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C12H8Br2N1O2 |

| Molecular Weight | 327.00 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. For instance, one study reported an inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes by binding to their active sites or allosteric sites.

- Reactive Oxygen Species (ROS) : It may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells .

Table 2: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Binding to active or allosteric sites |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various microbial strains. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested .

Case Study 2: Anticancer Activity in MCF-7 Cells

A study evaluating the cytotoxic effects of this compound on MCF-7 cells revealed an IC50 value of approximately 10 µg/mL. The compound was shown to induce G2/M phase cell cycle arrest and increase apoptosis markers such as caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。